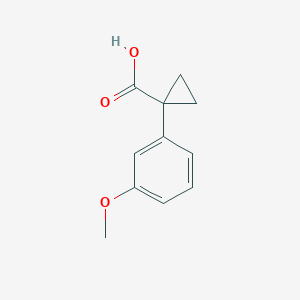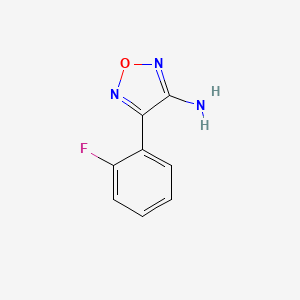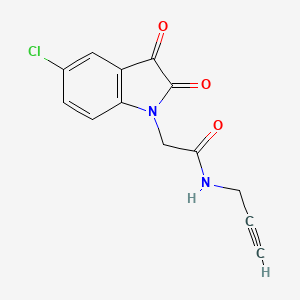
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one
描述
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a chlorophenoxy group attached to a quinolinone core, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and 2,3-dimethylquinoline.
Formation of Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable reagent to form an intermediate compound. This reaction is often carried out under controlled conditions to ensure the desired product is obtained.
Cyclization: The intermediate compound undergoes cyclization to form the quinolinone core. This step may require the use of catalysts and specific reaction conditions to achieve high yields.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Quality Control: Stringent quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinone derivatives.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
作用机制
The mechanism of action of 6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can bind to specific enzymes, altering their activity and affecting various biochemical pathways.
Modulation of Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.
Pathway Inhibition: It can inhibit specific biochemical pathways, resulting in altered cellular processes and responses.
相似化合物的比较
Similar Compounds
6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: This compound shares a similar chlorophenoxy group but differs in its core structure, which is a pyrimidinone instead of a quinolinone.
Fluoxastrobin: An oxime O-ether that contains a chlorophenoxy group and is used as a fungicide.
Uniqueness
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one is unique due to its specific quinolinone core structure, which imparts distinct chemical and biological properties compared to other similar compounds
属性
IUPAC Name |
6-(2-chlorophenoxy)-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-10-11(2)19-15-8-7-12(9-13(15)17(10)20)21-16-6-4-3-5-14(16)18/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONMQGLHIQAIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


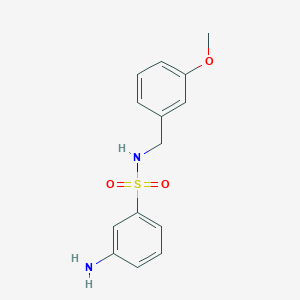
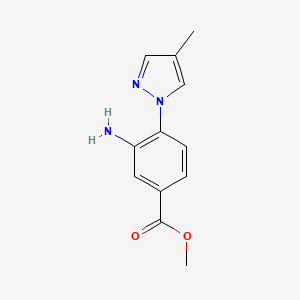
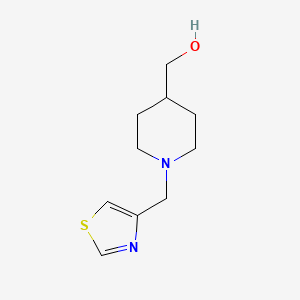

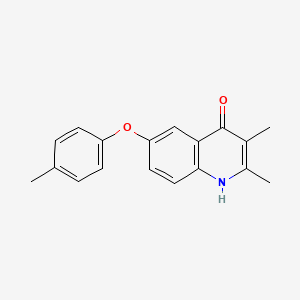
![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
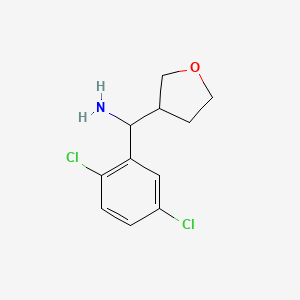
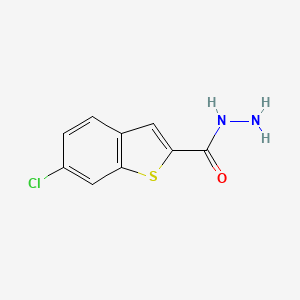
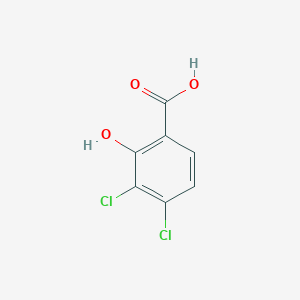
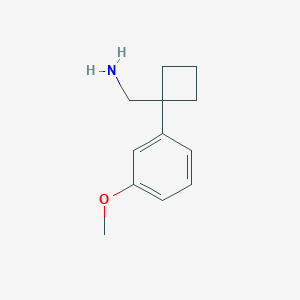
![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)
